![molecular formula C5H8O3 B3106203 (E)-3-Methoxy-2-butenoic acid CAS No. 156948-00-4](/img/structure/B3106203.png)
(E)-3-Methoxy-2-butenoic acid
Overview
Description
(E)-3-Methoxy-2-butenoic acid, also known as 3-MBOA, is a naturally occurring fatty acid found in plants. It has a wide range of applications in scientific research, including its use as a biochemical reagent, a physiological effector, and a lab experiment tool.
Scientific Research Applications
Antibiotic and Toxin Production in Pseudomonas aeruginosa
(E)-3-Methoxy-2-butenoic acid, identified as l-2-Amino-4-methoxy-trans-3-butenoic acid (AMB), is a potent antibiotic and toxin produced by the bacterium Pseudomonas aeruginosa. Lee et al. (2010) identified a gene cluster responsible for AMB biosynthesis in Pseudomonas aeruginosa strain PAO1, revealing the biochemical pathway involved in its production (Lee et al., 2010). This discovery contributes to understanding the bacterial synthesis of antimicrobial and toxic compounds.
Antimicrobial Properties
Another study by Scannel et al. (1972) isolated (E)-3-Methoxy-2-butenoic acid from a fermentation broth of Pseudomonas aeruginosa and noted its inhibitory effects on the growth of Bacillus species. This study highlights the antimicrobial properties of this compound, which could be relevant in the development of new antibiotics (Scannel et al., 1972).
Potential in Chemical Synthesis
The versatility of (E)-3-Methoxy-2-butenoic acid derivatives in chemical synthesis is demonstrated by Duc et al. (1992). They showed that Methyl (E)-4-chloro-3-methoxy-2-butenoate, a derivative, can be used in various nucleophilic substitution reactions, indicating its potential as a valuable building block in organic synthesis (Duc et al., 1992).
Application in Biochemical Research
A research paper by Miles (1975) explored the role of (E)-3-Methoxy-2-butenoic acid in enzyme-catalyzed reactions. The study demonstrated that this compound is converted to saturated α-keto acids by tryptophan synthase of Escherichia coli, offering insights into the enzyme's function and potential applications in biochemical research (Miles, 1975).
Inhibition of Porphobilinogen Synthase
Dashman (1980) investigated the inhibition of porphobilinogen synthase, an enzyme involved in heme biosynthesis, by (E)-3-Methoxy-2-butenoic acid. This research contributes to the understanding of enzyme inhibition mechanisms and potential therapeutic applications (Dashman, 1980).
properties
IUPAC Name |
(E)-3-methoxybut-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(8-2)3-5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKISRDHFGXPMO-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-Methoxy-2-butenoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.